molecular formula C13H15Cl2N3O2 B2993191 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride CAS No. 1078161-69-9

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride

Cat. No.: B2993191
CAS No.: 1078161-69-9
M. Wt: 316.18
InChI Key: IMGLAHICQNUVJH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₅Cl₂N₃O₂ Molecular Weight: 316.18 g/mol CAS Number: 1078161-69-9 (hydrochloride form) Synonyms: Includes AKOS033518153, EN300-23659, and Z164671930 .

This compound features a pyrazole core substituted with a 3-chlorophenyl group at position 1 and methyl groups at positions 3 and 3. The acetic acid moiety at position 4 is functionalized with an amino group and forms a hydrochloride salt, enhancing solubility . It is primarily used in research and commercial applications, with storage recommendations emphasizing protection from heat and moisture .

Properties

IUPAC Name

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2.ClH/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-4-9(14)6-10;/h3-6,12H,15H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGLAHICQNUVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078161-69-9
Record name 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride
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Biological Activity

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride (CAS No. 67809-62-5) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their applications in medicinal chemistry, particularly due to their interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C₇H₁₁ClN₃O₂, with a molecular weight of 169.18 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group and an amino-acetic acid moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₁ClN₃O₂
Molecular Weight169.18 g/mol
CAS Number67809-62-5
Chemical ClassPyrazole Derivative

Biological Activity Overview

Research indicates that compounds like this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The pyrazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in mediating anti-inflammatory and anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazole, including the hydrochloride form of this compound, were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its role as an anti-inflammatory agent. The inhibition of pathways such as NF-kB was noted, which is vital in inflammation regulation .
  • Anticancer Activity : Research on pyrazole derivatives has indicated that they can induce apoptosis in cancer cell lines. For instance, studies have reported that similar compounds exhibit cytotoxic effects on various cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anti-inflammatory
3,5-DimethylpyrazoleAnticancer
4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amineAntibacterial

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-chlorophenyl C₁₃H₁₅Cl₂N₃O₂ 316.18 1078161-69-9
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride 4-fluorophenyl C₁₃H₁₅ClFN₃O₂ 315.73 1078161-73-5
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride 4-fluorophenyl (ethyl ester) C₁₅H₁₉ClFN₃O₂ 327.78 1078161-73-5
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride Phenyl (ethyl ester) C₁₅H₂₀Cl₂N₃O₂ 346.25 1051366-59-6

Key Observations :

Electron-Withdrawing vs. The phenyl group in the dihydrochloride analog (CAS 1051366-59-6) lacks halogen substituents, reducing polarity and possibly altering pharmacokinetic properties .

Ester vs. Acid Moieties :

  • Ethyl ester derivatives (e.g., CAS 1078161-73-5) exhibit higher molecular weights and likely improved lipid solubility compared to the acetic acid hydrochloride form, which may influence membrane permeability .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves coupling a pyrazole precursor (e.g., 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. The reaction is carried out under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

  • Optimization Tip : Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent ratios, and reaction time. This reduces trial-and-error iterations and identifies optimal conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard characterization includes:

  • HPLC/GC-MS : Quantify purity (>95% typically required for biological assays).
  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups; aromatic protons for the 3-chlorophenyl moiety at δ 7.2–7.5 ppm) .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
  • XRPD : Assess crystallinity of the hydrochloride salt form, which impacts solubility and stability .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatizing this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction thermodynamics and transition states. For example:

  • Substitution Reactions : Predict regioselectivity when replacing the chlorine atom with nucleophiles (amines, thiols).
  • Hydrolysis : Simulate acid/base-catalyzed cleavage of the acetamide group to guide controlled degradation studies. Pair computational results with experimental validation (e.g., LC-MS monitoring) to refine predictive models .

Q. How can contradictory biological activity data between batches be resolved?

Discrepancies may arise from:

  • Salt Form Variability : Hydrochloride vs. free base forms affect solubility (e.g., measure logP via shake-flask method).
  • Impurity Profiles : Use LC-HRMS to detect trace byproducts (e.g., unreacted pyrazole precursors).
  • Bioassay Conditions : Standardize cell culture media pH and serum content, as the compound’s ionization state (pKa ~4.2) influences membrane permeability .

Q. What methodologies are recommended for studying its environmental fate in non-target organisms?

  • Adsorption Studies : Use HPLC-coupled soil column experiments to measure retention times under varying pH (4–9) and organic matter content.
  • Photodegradation : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and track degradation via LC-TOF-MS. Compare half-lives to structure-activity models for chlorinated aromatics .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Optimization Ranges

ParameterTypical RangeOptimal Value (Example)
Reaction Temperature0–25°C5°C
Solvent (Base)Dichloromethane/Et3N1:2 v/v
Purification MethodColumn ChromatographyEthyl Acetate:Hexane (3:7)

Q. Table 2: Common Analytical Techniques for Contradiction Resolution

TechniqueApplicationCritical Parameters
2D NMR (HSQC, HMBC)Confirm connectivity of pyrazole and acetamide groupsMixing time: 50–100 ms
Isothermal Titration Calorimetry (ITC)Measure binding affinity to target proteinsCell concentration: 10–50 µM

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